molecular formula C23H36N2O7 B5031092 1-(3-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate

1-(3-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate

Cat. No. B5031092
M. Wt: 452.5 g/mol
InChI Key: VPGAAHNZIPLMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate, also known as MPTP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and has shown potential as a tool for studying various neurological disorders.

Mechanism of Action

1-(3-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate is metabolized in the body to MPP+ (1-methyl-4-phenylpyridinium), which is a potent neurotoxin. MPP+ selectively enters dopaminergic neurons via the dopamine transporter and inhibits mitochondrial complex I, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
1-(3-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate-induced neurodegeneration leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. This results in symptoms such as tremors, rigidity, and bradykinesia. 1-(3-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has also been shown to induce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-(3-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has several advantages as a research tool, including its ability to selectively target dopaminergic neurons and induce Parkinson's disease-like symptoms. However, 1-(3-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has limitations as well, including its toxicity and variability in its effects across different animal models.

Future Directions

Future research on 1-(3-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate could focus on developing more specific and less toxic analogs for studying Parkinson's disease. Additionally, 1-(3-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate could be used to study other neurological disorders that involve dopaminergic dysfunction, such as schizophrenia and addiction. Further research could also explore the potential therapeutic applications of 1-(3-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate and its analogs in treating Parkinson's disease and other neurological disorders.

Synthesis Methods

1-(3-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate can be synthesized by reacting 1-(3-methylcyclohexyl)piperazine with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting compound can then be converted to its oxalate salt form using oxalic acid.

Scientific Research Applications

1-(3-methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been extensively used in scientific research as a tool for studying Parkinson's disease. This compound is known to selectively destroy dopaminergic neurons in the substantia nigra region of the brain, leading to symptoms similar to Parkinson's disease in animal models. This has allowed researchers to study the pathophysiology of Parkinson's disease and develop potential treatments.

properties

IUPAC Name

1-(3-methylcyclohexyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3.C2H2O4/c1-16-6-5-7-18(12-16)23-10-8-22(9-11-23)15-17-13-19(24-2)21(26-4)20(14-17)25-3;3-1(4)2(5)6/h13-14,16,18H,5-12,15H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGAAHNZIPLMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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